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Compound of Interest

Compound Name: Methyl 2-iodo-4-methoxybenzoate

Cat. No.: B1422809

An In-depth Technical Guide to the Structural Analysis of Methyl 2-iodo-4-methoxybenzoate

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise characterization
of molecular architecture is not merely a procedural step but the very foundation upon which
innovation is built. Small molecule intermediates, such as Methyl 2-iodo-4-methoxybenzoate,
are the fundamental building blocks for complex, high-value compounds. Their structural
integrity—purity, isomeric identity, and conformation—directly dictates the success of
subsequent synthetic transformations and the ultimate efficacy and safety of the final product.
This guide provides a comprehensive, field-proven framework for the rigorous structural
analysis of Methyl 2-iodo-4-methoxybenzoate, moving beyond rote procedural descriptions to
elucidate the causality behind our analytical choices. The methodologies presented herein are
designed as a self-validating system, where orthogonal techniques converge to provide an
unambiguous and authoritative structural assignment.

Introduction to Methyl 2-iodo-4-methoxybenzoate: A
Versatile Synthetic Intermediate

Methyl 2-iodo-4-methoxybenzoate is a halogenated aromatic ester with the chemical formula
CoHolOs.[1][2] Its strategic importance stems from the presence of three key functional groups
on a benzene scaffold: an iodine atom, a methoxy group, and a methyl ester. The iodine atom,
in particular, renders the molecule an excellent substrate for a multitude of palladium-catalyzed
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cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing
carbon-carbon and carbon-heteroatom bonds.[3][4] This reactivity profile makes it a valuable
precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional
materials.[5][6]

A thorough understanding of its structure is paramount to leveraging its synthetic potential. This
guide will detail the primary analytical techniques employed for its complete structural
verification.

Table 1: Physicochemical Properties of Methyl 2-iodo-4-methoxybenzoate

Property Value Source(s)
CAS Number 54413-84-2 (or 148490-97-5) [1][7]
Molecular Formula CoHolOs3 [1112][8]
Molecular Weight 292.07 g/mol [1109]
Appearance White to cream crystals or 8]

powder
Melting Point 44-46 °C [10]
Boiling Point 318 °C at 760 mmHg [1][2]
Density 1.801 g/cm3 [11[2]

Note: Multiple CAS numbers appear in databases for this structure and its isomers. The
properties listed are for the 2-iodo-4-methoxy isomer.

The Analytical Workflow: A Multi-Technique
Approach

Structural elucidation is not a linear process but a synergistic workflow. Each analytical
technique provides a unique piece of the structural puzzle. The data from these techniques
must be consistent and complementary to yield a definitive conclusion.
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Caption: A typical workflow for the structural elucidation of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Structural Analysis
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NMR spectroscopy is the most powerful and informative technique for determining the carbon-
hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a
magnetic field, we can deduce the connectivity and chemical environment of atoms.

Proton (*H) NMR Spectroscopy

Principle of Causality: The chemical shift (d) of a proton is dictated by its electronic
environment. Electronegative atoms, like oxygen and iodine, withdraw electron density,
"deshielding” nearby protons and causing them to resonate at a higher chemical shift (further
downfield). The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring,
non-equivalent protons and provides direct evidence of connectivity.

For Methyl 2-iodo-4-methoxybenzoate, we expect to see signals corresponding to three
distinct regions: the aromatic protons, the methoxy protons, and the methyl ester protons.

Table 2: Predicted *H NMR Spectral Data (in CDClsz, 400 MHZz)
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) Predicted o Lo . .
Assignment Multiplicity Integration Rationale

(ppm)

Ortho to the
electron-
withdrawing
H-6 ~7.8-8.0 d (doublet) 1H carbonyl group,
causing a
downfield shift.
Coupled to H-5.

dd (doublet of Coupled to both
H-5 ~7.1-73 1H
doublets) H-6 and H-3.

Ortho to the
H-3 ~7.0-7.2 d (doublet) 1H iodine atom.
Coupled to H-5.

Attached to the

aromatic ring. No
OCHs (Methoxy)

l

3.9 s (singlet) 3H ]
adjacent protons

to couple with.

Part of the

methyl ester
OCHs (Ester) ~3.9 s (singlet) 3H group. No

adjacent protons

to couple with.

Note: The exact chemical shifts of the methoxy and ester methyl groups may be very close and
require a high-resolution instrument to resolve fully.

Experimental Protocol: tH NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry
NMR tube.

¢ Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDClIs) containing
0.03% tetramethylsilane (TMS) as an internal standard.
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 Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief
sonication may be used if necessary.

» Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using
standard acquisition parameters for tH NMR. A sufficient number of scans (e.g., 16 or 32)
should be averaged to ensure a good signal-to-noise ratio.

o Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal
at 0.00 ppm.

e Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the
chemical shifts and coupling constants to assign the signals to the molecular structure.

Carbon-13 (**C) NMR Spectroscopy

Principle of Causality: 13C NMR provides a count of the non-equivalent carbon atoms in a
molecule and information about their chemical environment. The chemical shifts are spread
over a much wider range than in *H NMR, making it easier to distinguish individual carbons.
Carbons in different functional groups (carbonyl, aromatic C-O, aromatic C-I, etc.) appear in
predictable regions of the spectrum.

For Methyl 2-iodo-4-methoxybenzoate, all nine carbon atoms are chemically distinct, and
thus we expect to see nine unique signals.

Table 3: Predicted 13C NMR Spectral Data (in CDCls, 101 MHz)
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Assignment Predicted & (ppm) Rationale

Typical range for an ester
C=0 (Ester) ~165-167
carbonyl carbon.

Aromatic carbon attached to
C-4 (C-0) ~158-162 the strongly electron-donating

methoxy group.

Aromatic carbon attached to

C-1 ~135-140
the ester group.
Aromatic CH carbon ortho to
C-6 ~130-135
the carbonyl group.
C-5 ~120-125 Aromatic CH carbon.
C-3 ~115-120 Aromatic CH carbon.
Aromatic carbon directly
bonded to iodine, showing a
C-2 (C-) ~85-90 o _ ,
characteristic upfield shift
(heavy atom effect).
Methoxy carbon attached to
OCHs (Methoxy) ~55-57 ]
the ring.
OCHs (Ester) ~51-53 Methyl ester carbon.

Note: These are estimated chemical shifts based on typical values for similar structures.[11][12]
[13]

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be beneficial due to the lower natural abundance of 13C.

o Data Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse
sequence. This simplifies the spectrum to single lines for each carbon. A much larger number
of scans (e.g., 1024 or more) is required compared to *H NMR.
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e Processing & Analysis: Process the data similarly to the *H spectrum. The presence of nine
distinct signals in the expected regions provides strong validation for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight
Gatekeeper

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized
molecules. It provides the exact molecular weight, which is a critical, self-validating check on

the elemental formula derived from other methods. The fragmentation pattern observed upon
ionization offers corroborating evidence for the presence of specific functional groups.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - El)

lon Predicted m/z Interpretation

Molecular ion peak,
[M]* 292 corresponding to the exact
mass of CoHslO3.[1]

Loss of a methyl radical from

[M - CHs]* 277 either the ester or methoxy
group.
[M - OCHs]* 261 Loss of a methoxy radical.

Loss of the methyl ester group,
[M - COOCHs]* 233 resulting in an

iodomethoxybenzene cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a
volatile organic solvent like dichloromethane or ethyl acetate.

 Injection: Inject a small volume (e.g., 1 pL) of the solution into the GC-MS instrument. The
GC will separate the sample from any volatile impurities.
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« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source (typically using Electron lonization, El, at 70 eV).

e Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)
based on their m/z ratio and detected.

» Data Analysis: The primary piece of data is the mass of the molecular ion ([M]*), which must
match the calculated molecular weight of 292.07 g/mol . The fragmentation pattern is then
compared against predicted pathways to confirm the structure.

- «OCHs - «COOCH:3
[M - OCHs]* [M - COOCHs]*+
m/z = 261 m/z = 233

Click to download full resolution via product page

Caption: Key fragmentation pathways for Methyl 2-iodo-4-methoxybenzoate in MS.

X-ray Crystallography: The Definitive Structural
Proof

While NMR and MS provide overwhelming evidence for the 2D structure, single-crystal X-ray
crystallography offers an unambiguous determination of the 3D atomic arrangement in the solid
state.

Principle of Causality: When a beam of X-rays is passed through an ordered, single crystal, the
X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is
unique to the crystal's internal structure. By analyzing this pattern, the precise position of every
atom in the molecule can be calculated, confirming connectivity, bond lengths, bond angles,
and stereochemistry.
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While a crystal structure for the exact title compound is not readily available in public
databases, the structures of highly similar isomers like Methyl 5-iodo-2-methoxybenzoate have
been reported, demonstrating the feasibility of this technique.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

o Crystal Growth: High-quality single crystals are required. This is often the most challenging
step. A common method is the slow evaporation of a solvent from a saturated solution of the
purified compound. Benzene has been used successfully for similar iodinated benzoates.[4]

o Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a
goniometer head.

o Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature
(e.g., 90-100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-
ray beam while being rotated, and thousands of diffraction intensities are collected.

o Structure Solution & Refinement: Specialized software is used to solve the "phase problem"
and generate an initial electron density map. An atomic model is built into this map and
refined against the experimental data until the calculated and observed diffraction patterns
match closely.

» Validation: The final structure is validated using established crystallographic metrics to
ensure its accuracy and quality.

Conclusion: A Self-Validating Structural Dossier

The structural analysis of Methyl 2-iodo-4-methoxybenzoate is a case study in the power of a
multi-technique, evidence-based approach. The convergence of data—the specific spin
systems in *H NMR, the nine distinct signals in 13C NMR, and the definitive molecular weight
and fragmentation from mass spectrometry—creates a self-validating dossier that confirms the
compound's identity with the highest degree of scientific certainty. For applications where
absolute spatial arrangement is critical, X-ray crystallography provides the ultimate, irrefutable
proof. By understanding the "why" behind each technique, researchers can confidently verify
the integrity of their synthetic building blocks, ensuring the success of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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